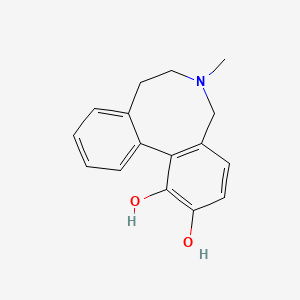
Tetrachloroalumanuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachloroalumanuide is an anion formed from aluminium and chlorine, with the chemical formula AlCl₄⁻ . This anion has a tetrahedral shape, similar to carbon tetrachloride, where carbon is replaced with aluminium . This compound is known for its role in various chemical reactions, particularly in organic synthesis and industrial applications.
Méthodes De Préparation
Tetrachloroalumanuide can be synthesized through several methods:
Direct Synthesis: One method involves the direct incorporation of aluminium ions onto a framework using urea tetrachloroaluminate as a novel aluminium source.
Industrial Production: In industrial settings, tetrachloroaluminate ions are often formed as intermediates in the Friedel-Crafts reactions when aluminium chloride is used as the catalyst. This method involves the reaction of an alkyl halide with a strong Lewis acid to form an activated electrophile composed of the tetrachloroaluminate ion and the alkyl group.
Analyse Des Réactions Chimiques
Tetrachloroalumanuide undergoes various types of chemical reactions:
Substitution Reactions: In Friedel-Crafts alkylation and acylation, tetrachloroaluminate ions act as intermediates. The alkyl halide reacts with the Lewis acid to form an activated electrophile, which then reacts with an aromatic ring to form an alkylbenzenium carbocation.
Condensation-Addition Reactions: These reactions are commonly carried out in molten tetrachloroaluminate solvents.
Dehydrogenation-Addition Reactions:
Applications De Recherche Scientifique
Tetrachloroalumanuide has a wide range of applications in scientific research:
Chemistry: It is used as a component of electrolytes for batteries, particularly lithium batteries.
Biology and Medicine: While specific applications in biology and medicine are less common, its role in organic synthesis can indirectly contribute to the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of tetrachloroaluminate(1-) involves its role as a Lewis acid. In Friedel-Crafts reactions, it forms an activated electrophile with the alkyl halide, which then reacts with an aromatic ring to form a carbocation. This carbocation reacts with the tetrachloroaluminate anion, regenerating the aromatic ring and forming hydrochloric acid . In other reactions, such as dehydrogenation-addition, it stabilizes short-lived intermediates, facilitating the reaction .
Comparaison Avec Des Composés Similaires
Tetrachloroalumanuide can be compared with other similar compounds, such as:
Tetrachloroborate(1-): Similar in structure but contains boron instead of aluminium.
Tetrachloroferrate(1-): Contains iron instead of aluminium and has different reactivity and applications.
Tetrachlorostannate(1-): Contains tin instead of aluminium and is used in different industrial processes.
This compound is unique due to its specific reactivity as a Lewis acid and its role in various organic and industrial reactions .
Propriétés
Formule moléculaire |
AlCl4- |
|---|---|
Poids moléculaire |
168.8 g/mol |
Nom IUPAC |
tetrachloroalumanuide |
InChI |
InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |
Clé InChI |
BXILREUWHCQFES-UHFFFAOYSA-J |
SMILES |
[Al-](Cl)(Cl)(Cl)Cl |
SMILES canonique |
[Al-](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
![4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride](/img/structure/B1228846.png)









![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
